molecular formula C8H6O6 B184320 2,5-Dihydroxyterephthalic acid CAS No. 610-92-4

2,5-Dihydroxyterephthalic acid

Cat. No. B184320
CAS RN: 610-92-4
M. Wt: 198.13 g/mol
InChI Key: OYFRNYNHAZOYNF-UHFFFAOYSA-N
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Description

2,5-Dihydroxyterephthalic acid, also known as DHTA, is an organic compound with the chemical formula C8H6O6 . It is employed as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Synthesis Analysis

DHTA is synthesized under 10 bar pressure and 200°C temperature. Using a slurry reactor, disodium salt of hydroquinone (DSH) is contacted by carbon dioxide gas in the presence of sodium acetate as a catalyst . Another method involves the bromine/sulphuric acid mediated aromatization of diethyl succinoylsucinate, followed by hydrolysis .


Molecular Structure Analysis

The structures of DHTA have been determined by single crystal X-ray diffraction, thermal gravimetric analysis, infrared spectrum, and luminescent properties . A study also indicated that DHT exhibited strong ultraviolet–visible (UV–vis) absorption .


Chemical Reactions Analysis

DHTA exhibits dual redox-active properties, which make it very interesting as electrode material when combined with alkali and alkaline-earth elements . It has been used in the synthesis of polymers , polyesters , and metal-organic frameworks .


Physical And Chemical Properties Analysis

DHTA is a solid substance with a molecular weight of 198.13 . It has a density of 1.779±0.06 g/cm3, a melting point of >300 °C, and a boiling point of 498.9±45.0 °C . It also exhibits strong ultraviolet–visible (UV–vis) absorption .

Scientific Research Applications

  • Coordination Complexes and Crystal Synthesis : DHTA is used in the synthesis of novel Mn(II) coordination complexes, characterized by X-ray diffraction and IR spectroscopy. This highlights its utility in crystallography and materials science (Li Hui-ru, 2013).

  • Optical Waveguiding : DHTA plays a role in the formation of single-benzene-based fluorophores with applications in optical sensors, photonic devices, and optoelectronic communication, due to its light-emitting abilities and highly ordered structure (Eunbee Cho et al., 2019).

  • Polymer Chemistry : It serves as a precursor in the synthesis of aromatic polyesters, demonstrating the versatility of DHTA in polymer science and its contribution to the development of materials with a range of thermal properties (Gabriel N. Short et al., 2018).

  • Metal-Organic Frameworks (MOFs) : DHTA is integral in synthesizing various MOFs, exhibiting unique properties like high CO2 adsorption capacity, indicating its significance in environmental applications and gas storage technologies (S. Cadot et al., 2014).

  • Photocatalysis : DHTA-based compounds have been investigated for their photocatalytic activities, particularly in environmental pollutant elimination, highlighting its potential in environmental remediation and sustainable technology (Yu-Hang Li et al., 2021).

Safety And Hazards

DHTA may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

DHTA is of special interest in the field of materials science because of the two symmetric sets of oxygen donor functional groups . It has potential applications in gas adsorption, detection, and separation, as well as active rechargeable batteries and electrochromic devices .

properties

IUPAC Name

2,5-dihydroxyterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFRNYNHAZOYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209867
Record name 2,5-Dihydroxyterephthalic acid
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Molecular Weight

198.13 g/mol
Source PubChem
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Product Name

2,5-Dihydroxyterephthalic acid

CAS RN

610-92-4
Record name 2,5-Dihydroxyterephthalic acid
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Synthesis routes and methods I

Procedure details

Under nitrogen, 2.00 g (8.51 mmol) of 2,5-dichloroterephthalic acid was combined with 10 g of H2O. 0.938 g (8.85 mmol) of Na2CO3 was then added. The mixture was heated to reflux with stirring for 30 min, remaining under a nitrogen atmosphere. Another 1.31 g (12.34 mmol) of Na2CO3 was added to the reaction mixture and reflux was continued for 30 min. Separately, 12 mg of CuBr and 24 mg of rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (Ligand F) were combined with 2 mL H2O under nitrogen. The resulting mixture was stirred under an air atmosphere until the CuBr was dissolved to give a deep purple solution. This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen and stirred for 20 h at 80° C. After cooling to 25° C., the reaction mixture was acidified with HCl (conc.), producing a dark yellow precipitate. The yellow precipitate was filtered and washed with water. After drying, a total of 1.59 g (8.03 mmol, 94% yield) 2,5-dihydroxyterephthalic acid was collected. The purity was determined by 1H NMR to be 95%.
Quantity
2 g
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24 mg
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0.938 g
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1.31 g
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CuBr
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12 mg
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CuBr
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2 mL
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10 g
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Synthesis routes and methods II

Procedure details

Diethyl-1,4-cyclohexanedione-2,5-dicarboxylate is reacted with bromine in cold sulfuric acid (0°-10° C.) to provide the aromatized product, diethyl-2,5-dihydroxyterephthalate. Hydrolysis of the diethyl-2,5-dihydroxyterephthalate by refluxing in aqueous sodium hydroxide followed by acidification with HCl provides 2,5-dihydroxyterephthalic acid. The diacid may be converted to the diacid halide by reaction with thionyl halide in diethyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,250
Citations
S Cadot, L Veyre, D Luneau, D Farrusseng… - Journal of Materials …, 2014 - pubs.rsc.org
2,5-Dihydroxyterephthalic acid (H4dhtp) was synthesized on an 18 g scale by carboxylation of hydroquinone in molten potassium formate. The hydrated form of the Ni2(dhtp) MOF (also …
Number of citations: 0 pubs.rsc.org
H Chun, D Moon - Crystal Growth & Design, 2017 - ACS Publications
The reactions of group 4 metals (Ti, Zr, and Hf) and 2,5-dihydroxyterephthalic acid (H 4 dobdc) under solvothermal conditions have been systematically explored, and their major …
Number of citations: 0 pubs.acs.org
DJ Vogel, TM Nenoff, JM Rimsza - ACS applied materials & …, 2020 - ACS Publications
Organic linkers in metal–organic framework (MOF) materials exhibit differences in hydrogen bonding (H-bonding), which can alter the geometric, electronic, and optical properties of the …
Number of citations: 0 pubs.acs.org
T Zhang, D Hu, J Jin, S Yang, G Li, J Jiang - European Polymer Journal, 2009 - Elsevier
By introducing 2,5-dihydroxyterephthalic acid (DHTA) into poly(p-phenylene benzoxazole) (PBO) macromolecular chains, dihydroxy poly(p-phenylene benzobisoxazole) (DHPBO) was …
Number of citations: 0 www.sciencedirect.com
J Heiska, M Karppinen - Dalton Transactions, 2022 - pubs.rsc.org
Thin films of two ambipolar lithium-organic electrode materials, Li2DHTP and Li4DHTP, are grown from gaseous precursors, Li(thd) (tetramethyl heptanedione) and DHTP (…
Number of citations: 0 pubs.rsc.org
RP Kavali, J Tonannavar, J Bhovi… - Journal of Molecular …, 2022 - Elsevier
Molecular Dynamics-simulated Osingle bondH···O bonded-cyclic dimer structure, called D c , has been proposed for 2,5-Dihydroxyterephthalic acid single bond a potential organic …
Number of citations: 0 www.sciencedirect.com
PW Cheng, CF Cheng, Y Chun-Ting… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C 8 H 6 O 6 ·2H 2 O, was obtained by accident within a project on the synthesis of metal–organic coordination polymers by the reaction of LiOH with 2,5-…
Number of citations: 0 scripts.iucr.org
J De Bellis, DB Dell'Amico, G Ciancaleoni… - Inorganica Chimica …, 2019 - Elsevier
The reaction of a lanthanide precursor with 2,5-dihydroxyterephthalic acid (H 4 L) yields different MOFs, having [H 2 L] 2− and [L] 4− as anionic spacers, in different synthetic conditions. …
Number of citations: 0 www.sciencedirect.com
Y Li, D Duan, M Wu, J Li, Z Yan, W Wang, G Zi… - Chemical Engineering …, 2016 - Elsevier
One-step hydroxylation of CH (sp 2 ) of aromatic ring synchronized with the oxidation of CH (sp 3 ) of side-chain of p-xylene to 2,5-dihydroxyterephathalic acid was performed using M-…
Number of citations: 0 www.sciencedirect.com
JD Vegetabile, JA Kaduk - Acta Crystallographica Section E …, 2022 - scripts.iucr.org
The crystal structure of anhydrous 2,5-dhydroxyterephthalic acid, C8H6O6, was solved and refined using laboratory X-ray powder diffraction data, and optimized using density functional …
Number of citations: 0 scripts.iucr.org

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